molecular formula C7H10O5 B1360025 4-Oxoheptanedioic acid CAS No. 502-50-1

4-Oxoheptanedioic acid

Cat. No. B1360025
CAS RN: 502-50-1
M. Wt: 174.15 g/mol
InChI Key: UDDSEESQRGPVIL-UHFFFAOYSA-N
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Description

4-Oxoheptanedioic acid, also known as 4-Oxopimelic acid or 4-Ketopimelic acid, is a chemical compound with the linear formula HO2CCH2CH2COCH2CH2CO2H . It has a molecular weight of 174.15 .


Molecular Structure Analysis

The molecular structure of 4-Oxoheptanedioic acid consists of a seven-carbon chain with two carboxylic acid groups at each end and a ketone group at the fourth carbon .


Physical And Chemical Properties Analysis

4-Oxoheptanedioic acid is a powder with a melting point of 142-144 °C . Its InChI string is 1S/C7H10O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12) .

Scientific Research Applications

Identification in Marine Atmosphere

4-Oxoheptanedioic acid has been identified in marine aerosols, as demonstrated through gas chromatography-mass spectrometry analysis. This discovery underscores its presence in the marine atmosphere and contributes to our understanding of the chemical composition of marine aerosols (Sakaguchi & Kawamura, 1994).

Application in Solid-Phase Synthesis

The compound has been utilized as an orthogonal linker in the solid-phase synthesis of base-sensitive oligonucleotides. This application highlights its role in facilitating the synthesis and release of oligonucleotides, showcasing its potential in biochemical research and development (Leisvuori et al., 2008).

Biocatalytic Routes to Chemicals

While not directly involving 4-Oxoheptanedioic acid, related research has focused on the metabolic engineering of organisms for the production of chemicals like 1,4-butanediol from renewable resources. This demonstrates the broader context of using metabolic intermediates for synthesizing valuable chemicals, potentially including derivatives of 4-Oxoheptanedioic acid (Yim et al., 2011).

Future Directions

The future research directions for 4-Oxoheptanedioic acid could involve further investigation into its synthesis, chemical reactions, and potential biological activity. More studies are needed to understand its role in the oxidation of phospholipids and its potential effects on human health .

properties

IUPAC Name

4-oxoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDSEESQRGPVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198238
Record name 4-Oxopimelic acid
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxoheptanedioic acid

CAS RN

502-50-1
Record name 4-Ketopimelic acid
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Record name 4-Oxopimelic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-oxoheptanedioic acid linked to angiogenesis?

A: Research indicates that 4-oxoheptanedioic acid (OH-diA), a product derived from the oxidation of docosahexaenoic acid (DHA), demonstrates pro-angiogenic properties. [] It achieves this by interacting with the Toll-like receptor 2 (TLR2) pathway, specifically the TLR2/TLR1 heterodimer, on endothelial cells. This mechanism distinguishes it from the conventional vascular endothelial growth factor (VEGF) pathway typically associated with angiogenesis.

Q2: What are the structural characteristics of 4-oxoheptanedioic acid?

A2: While specific spectroscopic data isn't detailed within the provided research excerpts, we can deduce some key structural information. As a dicarboxylic acid, it possesses two carboxyl (-COOH) groups. The "oxo" designation signifies the presence of a ketone (C=O) group within its structure. With "heptane" indicating a seven-carbon chain, we can infer the molecular formula to be C₇H₁₀O₅.

Q3: Can you elaborate on the applications of 4-oxoheptanedioic acid in synthetic chemistry?

A: 4-Oxoheptanedioic acid serves as a valuable linker molecule in solid-phase oligonucleotide synthesis, particularly for base-sensitive oligonucleotides. [, ] Its specific susceptibility to cleavage under basic conditions makes it "orthogonal" – compatible with other protecting groups employed in oligonucleotide synthesis. This characteristic allows for selective deprotection strategies, crucial for constructing complex oligonucleotide sequences.

Q4: Has 4-oxoheptanedioic acid been detected in the environment?

A: Yes, one study identified the presence of 4-oxoheptanedioic acid within the marine atmosphere. [] The exact implications of its presence in this environment and its potential sources remain to be fully elucidated.

Q5: Are there computational chemistry studies related to 4-oxoheptanedioic acid?

A: While the provided research snippets don't directly address computational studies, the exploration of its enolisation reactions suggests an area where computational chemistry could provide valuable insights. [] Simulations could elucidate the reaction mechanisms, energy barriers, and potential catalytic influences on these reactions, furthering our understanding of 4-oxoheptanedioic acid's chemical behavior.

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